![molecular formula C16H23FN2 B5618358 1-cyclopentyl-4-(4-fluorobenzyl)piperazine](/img/structure/B5618358.png)
1-cyclopentyl-4-(4-fluorobenzyl)piperazine
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Description
Synthesis Analysis
The synthesis of piperazine compounds, including "1-cyclopentyl-4-(4-fluorobenzyl)piperazine," often involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of functional groups to the ring structure. A novel synthesis approach involves the design of piperazine compounds with low lipophilicity as σ1 receptor ligands, demonstrating the potential of such compounds in imaging σ1 receptors in the brain (He et al., 2017). The synthesis of related benzylpiperazine derivatives has also been explored to understand the structural requirements for their biological activities (Ohtaka et al., 1989).
Molecular Structure Analysis
The molecular structure of "1-cyclopentyl-4-(4-fluorobenzyl)piperazine" and related compounds is critical in determining their chemical reactivity, physical properties, and potential biological interactions. X-ray diffraction studies and spectroscopic analyses, such as LCMS, 1H NMR, 13C NMR, and IR, have been employed to characterize the molecular structure of these compounds, providing insights into their conformation and electronic properties (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives, including "1-cyclopentyl-4-(4-fluorobenzyl)piperazine," undergo various chemical reactions that are essential for their synthesis and modification. These reactions include reductive amination, amide hydrolysis, and N-alkylation, which are pivotal in the synthesis of piperazine-based compounds with desired functional groups (Fang-wei, 2013). The chemical properties of these compounds are influenced by the presence of functional groups and the piperazine ring, which can participate in hydrogen bonding and other intermolecular interactions.
Physical Properties Analysis
The physical properties of "1-cyclopentyl-4-(4-fluorobenzyl)piperazine" are determined by its molecular structure and composition. These properties include solubility, melting point, boiling point, and lipophilicity, which are important for understanding the compound's behavior in different environments and its potential therapeutic applications. The design of piperazine compounds with low lipophilicity, for example, is crucial for enhancing their brain uptake and selectivity towards specific receptors (He et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-cyclopentyl-4-[(4-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2/c17-15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOZFNNZFHHHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-(4-fluorobenzyl)piperazine |
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